molecular formula C26H33N5O7 B1238004 (2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide CAS No. 62037-45-0

(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide

Cat. No.: B1238004
CAS No.: 62037-45-0
M. Wt: 527.6 g/mol
InChI Key: BSRAITUIJQXBCY-ULMVMLMRSA-N
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Description

(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C26H33N5O7 and its molecular weight is 527.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Characterization

(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide is characterized in pharmacological research, particularly in the context of κ-opioid receptors (KOR). Studies have shown its high affinity for human, rat, and mouse KOR and its selectivity in vivo. Such compounds have potential in treating depression and addiction disorders, as evidenced by their effectiveness in various animal models (Grimwood et al., 2011).

Combinatorial Solution-Phase Synthesis

This compound is also involved in solution-phase combinatorial synthesis research. Techniques for creating libraries of similar compounds are explored, significantly contributing to the field of medicinal chemistry and drug development (Malavašič et al., 2007).

Computational Peptidology and Molecular Modeling

The compound plays a role in computational peptidology, where its molecular properties and structures are analyzed. This contributes to a deeper understanding of chemical reactivity in peptides and aids in drug design processes, especially for developing new antifungal agents (Flores-Holguín et al., 2019).

Synthetic Method Development

Research also encompasses the development of new synthetic methods for related compounds. These methods are crucial for producing complex molecules efficiently, which can be used in various pharmaceutical applications (Singh et al., 2005).

Spectrophotometric Method Development

This compound is part of studies focused on developing new spectrophotometric methods for determining similar compounds in raw materials and pharmaceutical preparations. This research significantly enhances the ability to analyze and quality-control various drugs (El-Dien et al., 2012).

Properties

CAS No.

62037-45-0

Molecular Formula

C26H33N5O7

Molecular Weight

527.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C26H33N5O7/c1-13-11-22(33)38-21-12-18(8-9-19(13)21)28-15(3)24(35)30-25(36)20-7-6-10-31(20)26(37)16(4)29-23(34)14(2)27-17(5)32/h8-9,11-12,14-16,20,28H,6-7,10H2,1-5H3,(H,27,32)(H,29,34)(H,30,35,36)/t14-,15-,16-,20-/m0/s1

InChI Key

BSRAITUIJQXBCY-ULMVMLMRSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](C)C(=O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(C)C(=O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)C

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(C)C(=O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)C

Synonyms

N-Ac-Ala-Ala-Pro-Ala-AMC
N-acetyl-alanyl-alanyl-prolyl-alanyl-amidomethylcoumarin

Origin of Product

United States

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